

Understanding the stereoisomers of tartaric acid: L-(+), D-(-), and meso

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Stereoisomers of Tartaric Acid: L-(+), D-(-), and Meso

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid that serves as a quintessential example in the study of stereochemistry. Its historical significance, stemming from Louis Pasteur's groundbreaking work on chiral molecules, is matched by its contemporary importance in the pharmaceutical industry.[1][2] In drug development, tartaric acid and its derivatives are widely utilized as excipients, pH regulators, taste-masking agents, and most critically, as chiral resolving agents for the separation of racemic mixtures of active pharmaceutical ingredients (APIs).[3][4] An understanding of the distinct properties of its stereoisomers—L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form—is fundamental for its effective application. This guide provides a detailed overview of these stereoisomers, their physicochemical properties, experimental protocols for their synthesis and separation, and their roles in pharmaceutical development.

The Stereoisomers of Tartaric Acid

Tartaric acid possesses two chiral centers, leading to the existence of three distinct stereoisomers: a pair of enantiomers (L-(+) and D-(-)) and a diastereomer (meso).[5][6] A 50:50 mixture of the L-(+) and D-(-) forms is known as a racemic mixture or DL-tartaric acid.[4][7]



- L-(+)-Tartaric Acid (2R, 3R)-tartaric acid: This is the naturally occurring and most common form of tartaric acid, found abundantly in grapes and other fruits.[4][5] It is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).
- D-(-)-Tartaric Acid (2S, 3S)-tartaric acid: The enantiomer of the natural form, D-(-)-tartaric
 acid is a non-superimposable mirror image of the L-(+) isomer.[4] It is levorotatory, rotating
 plane-polarized light to the left (counter-clockwise) by an equal magnitude to its enantiomer.
- Meso-Tartaric Acid (2R, 3S)-tartaric acid: This isomer is achiral, despite having two chiral
 centers, due to an internal plane of symmetry.[5][6] This internal compensation means it is
 optically inactive and cannot be resolved into enantiomers. It is a diastereomer of both L-(+)
 and D-(-) tartaric acid.

Physicochemical Properties

The stereochemical differences between the isomers of tartaric acid give rise to distinct physicochemical properties, which are crucial for their separation and application. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility), they differ in their interaction with plane-polarized light and other chiral molecules.[6] As a diastereomer, the meso form has physical properties that are different from the enantiomeric pair.[6]

Table 1: Physicochemical Properties of Tartaric Acid Stereoisomers



Property	L-(+)-Tartaric Acid	D-(-)-Tartaric Acid	Meso-Tartaric Acid	Racemic (DL)- Tartaric Acid
Configuration	(2R, 3R)	(2S, 3S)	(2R, 3S)	Mixture of (2R, 3R) and (2S, 3S)
Melting Point	168–170[1][8]	168–170[8]	159–160 (anhydrous)[1], 146–148[8]	205–206[1]
Specific Rotation, [α]D ²⁰	+12.4° (c=20, H ₂ O)[9]	-12.4° (c=20, H ₂ O)[9]	0°[5][8]	0°[5]
Density (g/cm³ at 20°C)	1.760[1][10]	1.760[1]	1.666[8]	1.697[1]
Solubility in Water (g/100 mL at 20°C)	139[1][8]	139[1]	125[1][8]	20.6[1]
pKaı (at 25°C)	2.89[3], 3.036[11]	3.036[11]	2.89[3]	-
pKa₂ (at 25°C)	4.40[3], 4.366[11]	4.366[11]	4.40[3]	-

Experimental Protocols Chiral Resolution of Racemic (DL)-Tartaric Acid

The separation of enantiomers from a racemic mixture is a critical process in drug development. The most common method is through the formation of diastereomeric salts using a chiral resolving agent.[7][12] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[12]

Principle: A racemic mixture of an acid, such as (±)-tartaric acid, is reacted with a chiral base (e.g., (+)-cinchonine or (-)-brucine). This reaction forms a mixture of two diastereomeric salts: [(+)-acid-(-)-base] and [(-)-acid-(-)-base]. Due to their different physical properties, one salt will be less soluble in a given solvent and will crystallize out of the solution first. The pure enantiomer can then be recovered from the separated salt.

Foundational & Exploratory





Methodology: Resolution via Diastereomeric Salt Crystallization

Salt Formation:

- Dissolve one molar equivalent of racemic (DL)-tartaric acid in a suitable solvent (e.g., water or a water/methanol mixture) with gentle heating.
- In a separate vessel, dissolve approximately 0.5 molar equivalents of a chiral resolving agent (e.g., L-cinchonine) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the precipitation of the less soluble diastereomer.
- Slowly add the resolving agent solution to the tartaric acid solution with continuous stirring.

Fractional Crystallization:

- Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization.
- The less soluble diastereomeric salt will precipitate out of the solution. The rate of cooling can influence crystal size and purity.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

Enantiomer Recovery:

- Dissolve the collected crystals in water.
- Add a strong acid (e.g., HCl) to protonate the tartrate and a strong base (e.g., NaOH) to neutralize and precipitate the chiral resolving agent, or use solvent extraction to separate the components.
- For example, acidify the solution to precipitate the pure tartaric acid enantiomer, which can then be isolated by filtration. Alternatively, make the solution basic to precipitate the resolving agent, which can be recovered, and then isolate the tartrate salt from the filtrate.



• The pure enantiomer of tartaric acid is then recovered from the aqueous solution, often by evaporation of the solvent and recrystallization.

Analysis:

 Confirm the optical purity of the isolated enantiomer using polarimetry to measure its specific rotation.

Synthesis of Meso-Tartaric Acid

Meso-tartaric acid can be synthesized by the syn-dihydroxylation of maleic acid, which is a cisalkene. Oxidation with reagents that cause syn-addition of two hydroxyl groups, such as potassium permanganate or osmium tetroxide, will yield the meso product.[1]

Principle: The oxidation of the double bond in maleic acid with a cold, alkaline solution of potassium permanganate (Baeyer's reagent) results in the addition of two hydroxyl groups to the same face of the molecule, yielding meso-tartaric acid.

Methodology: Oxidation of Maleic Acid

Reaction Setup:

- Dissolve a known quantity of maleic acid in water in a flask equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature (0-5°C).
- Prepare a solution of potassium permanganate (KMnO₄) in water.

Oxidation:

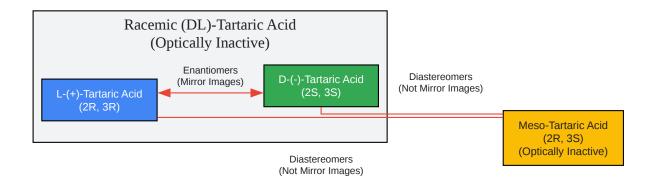
- Slowly add the KMnO₄ solution dropwise to the stirred maleic acid solution. Maintain the temperature below 10°C throughout the addition. The purple color of the permanganate will disappear as it is consumed in the reaction, forming a brown precipitate of manganese dioxide (MnO₂).
- Continue adding the KMnO₄ solution until a faint, persistent pink or purple color remains, indicating the completion of the reaction.

Workup:



- Remove the manganese dioxide precipitate by vacuum filtration.
- Acidify the clear filtrate with a strong acid, such as sulfuric acid (H₂SO₄). This step is necessary to protonate the carboxylate groups.
- Isolation and Purification:
 - Concentrate the acidified solution by heating to evaporate some of the water.
 - Cool the concentrated solution in an ice bath to induce crystallization of the meso-tartaric acid.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
 - The purity of the product can be assessed by its melting point (159-160°C) and by polarimetry (specific rotation should be 0°).

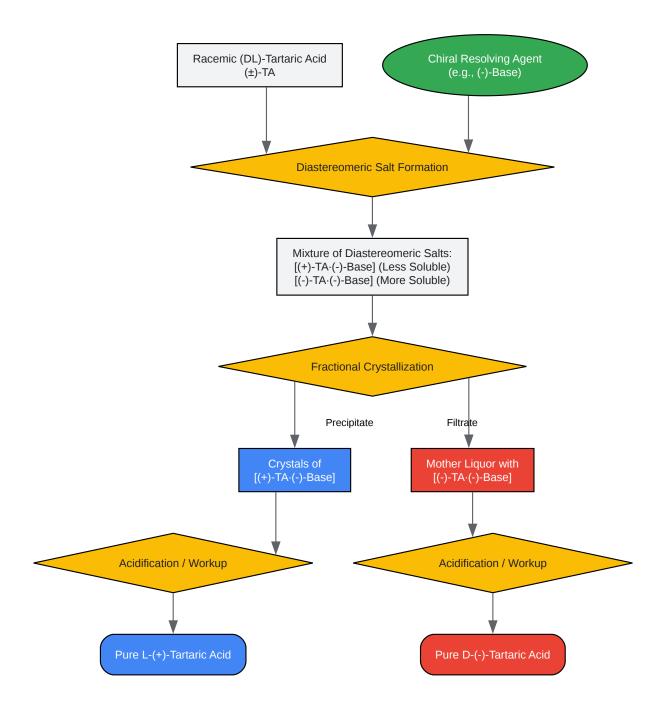
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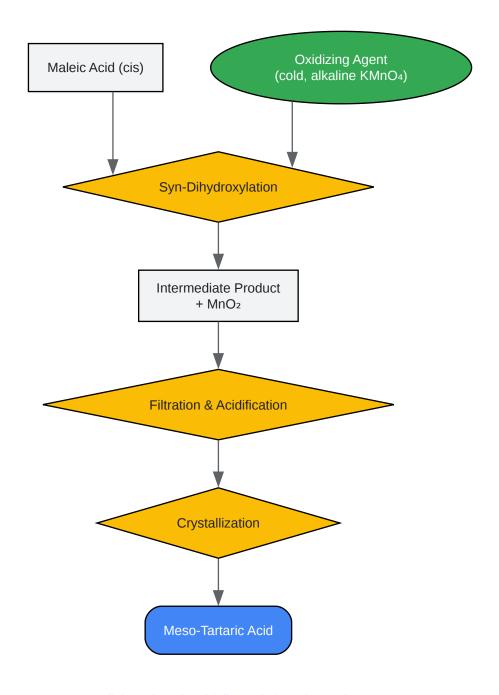
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Caption: Logical relationship between the stereoisomers of tartaric acid.









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- To cite this document: BenchChem. [Understanding the stereoisomers of tartaric acid: L-(+), D-(-), and meso]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186542#understanding-the-stereoisomers-of-tartaric-acid-l-d-and-meso]

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